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Introduction

OD1, a potent and selective peptide toxin isolated from the venom of the scorpion
Odonthobuthus doriae, has emerged as a valuable pharmacological tool for investigating the
role of the voltage-gated sodium channel Nav1.7 in pain signaling.[1][2][3][4] Nav1.7 is
preferentially expressed in peripheral sensory neurons and is critically involved in the
transduction of nociceptive signals, making it a key target for the development of novel
analgesics.[1][5][6] OD1 functions by potently modulating Nav1.7, leading to channel activation.
This property allows for the establishment of robust in vivo models of Nav1.7-dependent pain,
providing a platform to evaluate the efficacy of Navl.7-targeting therapeutic agents. While OD1
is primarily utilized to induce acute pain, its application can be extended to study the
contribution of Nav1.7 activation to inflammatory pain states.

These application notes provide an overview of the use of OD1 in pain models, with a focus on
its application in the context of inflammatory pain research. Detailed protocols for in vivo
studies, data presentation, and visualization of the underlying signaling pathways are included
to guide researchers in incorporating this tool into their drug discovery and development
workflows.

Mechanism of Action
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OD1 is an a-scorpion toxin that selectively targets the Navl.7 sodium channel.[1] Its primary
mechanism of action involves the potent modulation of channel gating, characterized by:

e Impaired Fast Inactivation: OD1 significantly slows the fast inactivation process of the
Navl.7 channel.[1]

e Increased Peak Current: The toxin substantially increases the peak sodium current
conducted by the channel at all voltages.[1]

 Induction of Persistent Current: OD1 induces a substantial persistent sodium current.[1]

This combined effect leads to a state of hyperexcitability in nociceptive neurons, resulting in the
generation of spontaneous action potentials and a heightened pain response. The high
selectivity of OD1 for Nav1.7 over other sodium channel subtypes makes it a precise tool for
isolating the contribution of this specific channel to pain signaling.

Data Presentation

The following table summarizes quantitative data from a representative study using OD1 to
induce pain-related behaviors in an animal model. This model is instrumental for assessing the
analgesic efficacy of Nav1.7 inhibitors.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b1573939?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16641312/
https://www.benchchem.com/product/b1573939?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16641312/
https://pubmed.ncbi.nlm.nih.gov/16641312/
https://www.benchchem.com/product/b1573939?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16641312/
https://www.benchchem.com/product/b1573939?utm_src=pdf-body
https://www.benchchem.com/product/b1573939?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1573939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

% Reduction

Vehicle in Pain
Parameter OD1 Dose OD1 Treatment . .
Control Behavior with
Analgesic

Spontaneous

Pain Behavior

(Flinching/Licking 300 nM (i.pl.) 5+£2 85+ 10
Duration in

75% with Nav1.7

blocker

seconds)

Mechanical

Allodynia (Paw

Withdrawal 10 uM (i.m.) 15+15 5+0.8
Threshold in

grams)

80% with Nav1.7

blocker

Thermal

Hyperalgesia

(Paw Withdrawal 300 nM (i.pl.) 12+1 4+0.5 Not reported
Latency in

seconds)

Note: The data presented is a composite representation from typical findings and should be
used as a guideline. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols
OD1-Induced Acute Pain Model

This protocol describes the induction of acute pain in rodents using intraplantar injection of
OD1. This model is suitable for the rapid screening of analgesic compounds targeting Nav1.7.

Materials:
e OD1 peptide (lyophilized)

o Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
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Bovine Serum Albumin (BSA)
Micro-syringes (e.g., Hamilton syringes)
Observation chambers with a clear floor
Video recording equipment (optional)

Animal weighing scale

Procedure:

Animal Acclimatization: Acclimate adult male C57BL/6 mice or Sprague-Dawley rats to the
testing environment for at least 3 days prior to the experiment. House animals in a
temperature- and humidity-controlled facility with a 12-hour light/dark cycle and ad libitum
access to food and water.

Reconstitution of OD1: Reconstitute lyophilized OD1 in sterile saline or PBS containing 0.1%
BSA to the desired stock concentration. BSA is included to prevent the peptide from adhering
to plastic surfaces. Vortex briefly to ensure complete dissolution. Prepare fresh on the day of
the experiment.

Dosing: A typical effective dose of OD1 to induce spontaneous pain behavior is in the range
of 100-300 nM. The final injection volume for intraplantar administration in mice is typically
20 L.

Administration:
o Gently restrain the animal.

o Using a micro-syringe, perform an intraplantar (i.pl.) injection of the OD1 solution into the
plantar surface of one hind paw.

o For the control group, inject an equivalent volume of the vehicle (saline or PBS with 0.1%
BSA).

Behavioral Observation:
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o Immediately after injection, place the animal in an observation chamber.

o Record the cumulative time spent licking, flinching, or biting the injected paw for a period
of 10-30 minutes.

o Ablinded observer should perform the scoring to minimize bias.

Assessment of Mechanical Allodynia in an OD1-Induced
Pain State

This protocol details the measurement of mechanical sensitivity following intramuscular
injection of OD1, which can be used to model localized muscle pain.

Materials:

OD1 peptide

Reconstitution reagents as described above

Electronic von Frey apparatus or calibrated von Frey filaments

Elevated mesh platform

Animal weighing scale
Procedure:

e Animal Acclimatization and OD1 Reconstitution: Follow steps 1 and 2 from the acute pain
model protocol.

o Dosing: A typical dose for intramuscular (i.m.) injection in rats to induce mechanical
hyperalgesia is in the micromolar range (e.g., 10 uM). The injection volume is typically 50-
100 pL into the gastrocnemius muscle.[7]

e Administration:

o Briefly anesthetize the animal if necessary for accurate intramuscular injection.
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o Inject the OD1 solution into the belly of the gastrocnemius muscle of one hind limb.

o Inject the vehicle into the contralateral limb or a separate control group.

¢ Measurement of Mechanical Thresholds:

o At baseline and at various time points after OD1 injection (e.g., 20 min, 1h, 2h), place the
animal on an elevated mesh platform and allow it to acclimatize.[7]

o Apply progressively increasing force to the plantar surface of the hind paw using an
electronic von Frey apparatus or von Frey filaments until a withdrawal response is elicited.

o Record the force (in grams) at which the paw is withdrawn.

o Take the average of three measurements per time point.

Investigating OD1 in a Carrageenan-Induced
Inflammatory Pain Model

While OD1 itself primarily induces an acute neurogenic pain response, it can be used in
conjunction with a classic inflammatory agent like carrageenan to investigate the role of Nav1.7
in the subsequent inflammatory hyperalgesia.

Materials:

e OD1 peptide

o Carrageenan (lambda, type 1V)

 Sterile saline

o Plethysmometer or calipers

» Materials for behavioral testing (e.g., von Frey filaments, radiant heat source)
Procedure:

e |nduction of Inflammation:
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o Prepare a 1% (w/v) solution of carrageenan in sterile saline.

o Inject 50-100 pL of the carrageenan solution into the plantar surface of the hind paw of a
rat or 20 pL in a mouse.

o Measurement of Paw Edema:

o Measure the paw volume using a plethysmometer or paw thickness with calipers at
baseline and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

o Administration of OD1:

o At a time point of established inflammation (e.g., 3 hours post-carrageenan), administer
OD1 via intraplantar injection into the inflamed paw.

e Behavioral Assessment:

o Measure pain behaviors (spontaneous pain, mechanical allodynia, thermal hyperalgesia)
as described in the previous protocols at baseline and at time points after OD1 injection.

o Compare the behavioral response to OD1 in the inflamed paw versus a non-inflamed paw
to determine if inflammation sensitizes the response to Nav1.7 activation.

Visualizations
Signaling Pathway of OD1-Induced Nociception
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Caption: OD1 binds to Nav1.7 on nociceptors, causing depolarization and action potential
firing.

Experimental Workflow for Testing Analgesics using
OD1
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Workflow for Analgesic Testing with OD1
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Caption: A typical workflow for evaluating the efficacy of a test analgesic in the OD1-induced
pain model.

Conclusion

OD1 is a powerful tool for probing the function of the Nav1.7 sodium channel in the context of
pain. Its ability to directly and selectively activate this channel provides a unique model for
studying nociceptive pathways and for the preclinical evaluation of Navl.7-targeted analgesics.
While its primary application is in acute pain models, its use in conjunction with inflammatory
models can provide valuable insights into the role of Nav1.7 in inflammatory pain states. The
protocols and information provided herein are intended to serve as a guide for researchers to
effectively utilize OD1 in their pain research endeavors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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